Comparison of Jasmonate O-Methyltransferase Substrate Activity with 9,10-Dihydrojasmonic Acid
In jasmonate O-methyltransferase (JMT) assays, the parent compound 9,10-dihydrojasmonic acid (DJA) exhibited only 18% of the enzymatic activity compared to jasmonic acid (100%), defining it as a poor substrate [1]. This incomplete enzymatic processing means that (−)-11-Hydroxy-9,10-dihydrojasmonic acid, as a further hydroxylated catabolite of DJA, is expected to be an even poorer substrate and may accumulate distinctly within the system. This contrasts sharply with the rapid methylation of the active hormone jasmonic acid, a critical difference for studies aiming to track jasmonate flux.
| Evidence Dimension | Relative Jasmonate O-Methyltransferase Activity |
|---|---|
| Target Compound Data | Not directly tested; hypothesized to be significantly lower than 18% based on being a downstream metabolite of a poor substrate. |
| Comparator Or Baseline | Jasmonic Acid: 100% relative activity; 9,10-Dihydrojasmonic acid (DJA): 18% relative activity. |
| Quantified Difference | The metabolic precursor (DJA) shows a 5.6-fold reduction in enzymatic activity compared to JA. |
| Conditions | In vitro enzyme assay with jasmonic acid carboxyl methyltransferase from Arabidopsis thaliana, tested with linolenic acid, JA, DJA, and other substrates [1]. |
Why This Matters
This provides the enzymatic basis for why DJA and its hydroxylated derivatives accumulate differently than JA, making DJA-based standards essential for accurate metabolic flux modeling.
- [1] Seo, H. S., et al. (2001). Jasmonic acid carboxyl methyltransferase: a key enzyme for jasmonate-regulated plant responses. Proceedings of the National Academy of Sciences, 98(8), 4788-4793. View Source
